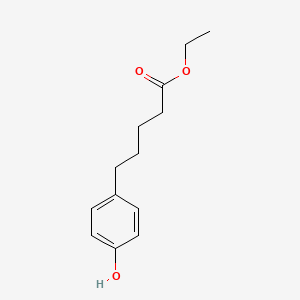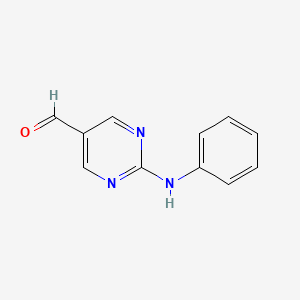
2-Anilinopyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilinopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O . It’s a versatile compound used in various scientific research .
Synthesis Analysis
The synthesis of 2-anilinopyrimidine derivatives has been reported in the literature . The process involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-Anilinopyrimidine-5-carbaldehyde consists of an aminopyrimidine ring attached to an aniline and a carbaldehyde group . The molecular weight is approximately 199.209 .Physical And Chemical Properties Analysis
2-Anilinopyrimidine-5-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 403.8±37.0 °C at 760 mmHg, and a molecular weight of 199.212 .Aplicaciones Científicas De Investigación
Synthesis of Anti-Inflammatory Agents
2-Anilinopyrimidine-5-carbaldehyde has been identified as a precursor in the synthesis of pyrimidine derivatives that exhibit significant anti-inflammatory properties . These compounds work by inhibiting key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha, which are crucial in the body’s inflammatory response .
Development of Antituberculosis Compounds
Research indicates that pyrimidine derivatives, including those derived from 2-Anilinopyrimidine-5-carbaldehyde, show promise in the treatment of tuberculosis. They act by targeting bacterial cell wall synthesis or interfering with the energy production within the bacteria .
Antiviral Drug Synthesis
The structural motif of 2-Anilinopyrimidine-5-carbaldehyde is valuable in the design of antiviral drugs. These compounds can inhibit viral replication by mimicking the nucleotide bases of the viral DNA or RNA, thereby halting the spread of the virus within the host .
Designing Dual Mer/c-Met Inhibitors
This compound serves as a building block for the development of dual Mer/c-Met inhibitors, which are a class of therapeutic agents used in cancer treatment. These inhibitors block the signaling pathways that are often overactive in cancer cells, thus preventing tumor growth and proliferation .
Creation of Antibacterial Agents
Pyrimidine derivatives synthesized from 2-Anilinopyrimidine-5-carbaldehyde have been found to possess antibacterial properties. They work by disrupting the DNA replication process in bacteria or by inhibiting essential enzymes required for bacterial survival .
Antioxidant Applications
Compounds derived from 2-Anilinopyrimidine-5-carbaldehyde have shown antioxidant capabilities. They can neutralize free radicals and reactive oxygen species, which are known to cause oxidative stress and damage to cells, potentially leading to chronic diseases .
Safety and Hazards
Propiedades
IUPAC Name |
2-anilinopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFHXIZSGIGYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268707 |
Source


|
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinopyrimidine-5-carbaldehyde | |
CAS RN |
1080028-75-6 |
Source


|
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


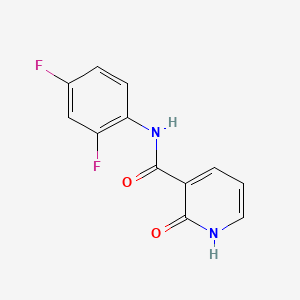


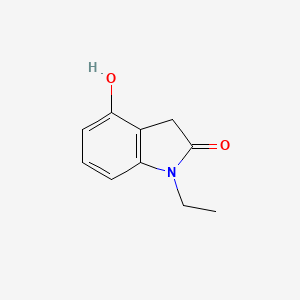
![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)
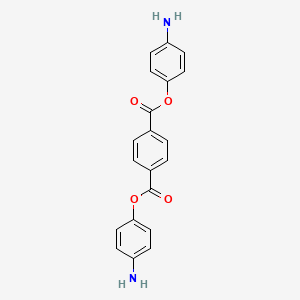
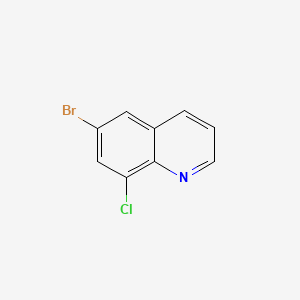

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)
![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)
